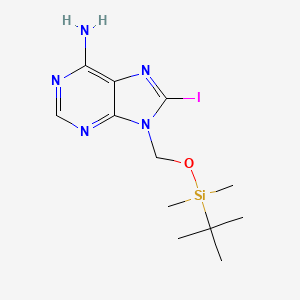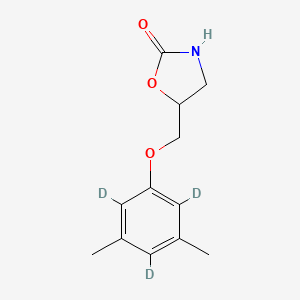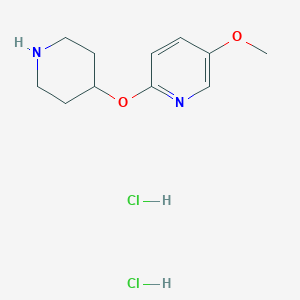
rac-(1R,2R)-1,2-dibromocyclobutane, trans
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(1R,2R)-1,2-dibromocyclobutane, trans: is a chemical compound that belongs to the class of organobromides. It is a racemic mixture, meaning it contains equal amounts of two enantiomers, specifically the (1R,2R) and (1S,2S) forms. This compound is characterized by the presence of two bromine atoms attached to a cyclobutane ring in a trans configuration, which means the bromine atoms are on opposite sides of the ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,2R)-1,2-dibromocyclobutane, trans can be achieved through several methods. One common approach involves the bromination of cyclobutene. This reaction typically uses bromine (Br₂) as the brominating agent and is carried out in an inert solvent such as carbon tetrachloride (CCl₄) under controlled temperature conditions to ensure the trans configuration of the product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the desired trans isomer. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: rac-(1R,2R)-1,2-dibromocyclobutane, trans undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂).
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form cyclobutene.
Reduction Reactions: The bromine atoms can be reduced to form cyclobutane.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Reduction: Zinc (Zn) in acetic acid.
Major Products:
Substitution: Formation of 1,2-dihydroxycyclobutane or 1,2-diaminocyclobutane.
Elimination: Formation of cyclobutene.
Reduction: Formation of cyclobutane.
Scientific Research Applications
rac-(1R,2R)-1,2-dibromocyclobutane, trans has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of brominated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which rac-(1R,2R)-1,2-dibromocyclobutane, trans exerts its effects depends on the specific reaction it undergoes. For example, in substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms of the cyclobutane ring. In elimination reactions, the compound undergoes dehydrohalogenation to form a double bond, resulting in the formation of cyclobutene.
Comparison with Similar Compounds
rac-(1R,2R)-1,2-dichlorocyclobutane, trans: Similar structure but with chlorine atoms instead of bromine.
rac-(1R,2R)-1,2-diiodocyclobutane, trans: Similar structure but with iodine atoms instead of bromine.
rac-(1R,2R)-1,2-difluorocyclobutane, trans: Similar structure but with fluorine atoms instead of bromine.
Uniqueness: rac-(1R,2R)-1,2-dibromocyclobutane, trans is unique due to the specific properties imparted by the bromine atoms, such as their size, electronegativity, and reactivity
Properties
Molecular Formula |
C4H6Br2 |
|---|---|
Molecular Weight |
213.90 g/mol |
IUPAC Name |
1,2-dibromocyclobutane |
InChI |
InChI=1S/C4H6Br2/c5-3-1-2-4(3)6/h3-4H,1-2H2 |
InChI Key |
LGAGUISFTUGUHO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4,10,13,14-Pentamethyl-17-[5-(2-methylprop-1-enyl)oxolan-3-yl]-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12309600.png)


![6-Methoxybicyclo[3.2.0]heptane-3-carboxylic acid](/img/structure/B12309626.png)
![rac-[(1R,2R)-2-(fluoromethyl)cyclopropyl]methanesulfonyl chloride, trans](/img/structure/B12309634.png)
![Methyl 6-hydroxy-7-(hydroxymethyl)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B12309639.png)
![(6alpha,11beta,16alpha)-6,9-Difluoro-11,21-dihydroxy-16,17-[(1-methylethylidene)bis(oxy)]pregna-1,4-diene-3,20-dione](/img/structure/B12309649.png)
![1-(4-Methoxyphenyl)-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12309650.png)


![9a-(3,8a-Dimethyl-5-methylidene-2-oxo-4,4a,6,7,8,9-hexahydrobenzo[f][1]benzofuran-9a-yl)-3,8a-dimethyl-5-methylidene-4,4a,6,7,8,9-hexahydrobenzo[f][1]benzofuran-2-one](/img/structure/B12309666.png)
![4-Phenyl-3-[2-(triphenyl-lambda5-phosphanylidene)acetyl]-1,3-oxazolidin-2-one](/img/structure/B12309670.png)


